[(1S,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] benzoate
Description
Origins in Camphor-Derived Systems
The bornane skeleton’s journey as a chiral scaffold began with early 20th-century studies on camphor derivatives. The rigid bicyclo[2.2.1]heptane framework, with its fixed endo/exo substituent orientations, provided a template for controlling stereochemical outcomes. Oppolzer’s 1980s work on camphorsultams marked a turning point, demonstrating that bornane’s inherent chirality could be harnessed for asymmetric induction in Diels-Alder reactions. These systems exploited the endo face’s electron-withdrawing sulfonamide group to polarize dienophiles, achieving diastereomeric ratios exceeding 90:10 in cycloadditions.
Parallel developments included Helmchen’s sterically hindered bornyl ethers, which imposed conformational constraints on prochiral substrates. For example, bornyl acrylates derived from 2-exo-hydroxybornyl-10-sulfonamides enabled Morita-Baylis-Hillman reactions with 7–33% diastereomeric excess (d.e.), showcasing the framework’s ability to shield specific molecular faces.
Evolution of Benzoate-Functionalized Derivatives
Introducing benzoate esters at the bornane 2-position addressed limitations of earlier auxiliaries in terms of hydrolytic stability and π-stacking capabilities. The aromatic group enhanced crystal packing for easier purification while providing a UV-active handle for reaction monitoring. Key milestones included:
These advances capitalized on the benzoate’s ability to engage in secondary orbital interactions during transition states. For instance, the Lewis acid-promoted Diels-Alder reaction between a bornyl acrylate benzoate and cyclopentadiene proceeds through a boat-like transition state where the benzoate’s π-system stabilizes partial positive charges on the dienophile.
Properties
Molecular Formula |
C17H22O2 |
|---|---|
Molecular Weight |
258.35 g/mol |
IUPAC Name |
[(1S,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] benzoate |
InChI |
InChI=1S/C17H22O2/c1-16(2)13-9-10-17(16,3)14(11-13)19-15(18)12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3/t13-,14?,17+/m0/s1 |
InChI Key |
FLOISDYCXINJOB-BHVXPOTESA-N |
Isomeric SMILES |
C[C@]12CC[C@H](C1(C)C)CC2OC(=O)C3=CC=CC=C3 |
Canonical SMILES |
CC1(C2CCC1(C(C2)OC(=O)C3=CC=CC=C3)C)C |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of [(1S,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] Benzoate
Detailed Experimental Procedure
Preparation of Benzoyl Chloride
- Benzoic acid is refluxed with an excess of thionyl chloride for approximately 2 hours to convert it into benzoyl chloride.
- Excess thionyl chloride is removed by distillation under reduced pressure.
- The resulting benzoyl chloride is used immediately in the next step to avoid decomposition.
Esterification Reaction
- The bicyclic alcohol (borneol) is dissolved in anhydrous solvent such as dichloromethane or chloroform.
- Benzoyl chloride is added dropwise to the stirred solution of borneol, often in the presence of a base such as pyridine or triethylamine to neutralize the hydrogen chloride generated during the reaction.
- The reaction mixture is maintained at low temperature (0–5 °C) initially to control the reaction rate, then allowed to warm to room temperature and stirred for several hours (typically 2–4 hours).
- The progress of the reaction is monitored by thin-layer chromatography (TLC).
Work-up and Purification
- Upon completion, the reaction mixture is washed with aqueous acid and base solutions to remove residual reagents and byproducts.
- The organic layer is dried over anhydrous sodium sulfate.
- Solvent is removed under reduced pressure.
- The crude product is purified by recrystallization from ethanol or hexane to yield pure this compound as a crystalline solid.
Alternative Synthetic Approaches
Some studies report direct esterification of borneol with benzoic acid using acid catalysts under reflux conditions, although this method often requires longer reaction times and harsher conditions compared to the benzoyl chloride route.
Representative Reaction Scheme
$$
\text{Borneol} + \text{Benzoyl chloride} \xrightarrow[\text{Base}]{\text{Anhydrous solvent, 0–25 °C}} \text{this compound} + \text{HCl}
$$
Data Tables Summarizing Preparation Parameters and Outcomes
| Parameter | Condition/Value | Reference/Notes |
|---|---|---|
| Starting alcohol | (1S,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol (borneol) | Commercially available or synthesized separately |
| Acylating agent | Benzoyl chloride | Prepared from benzoic acid and SOCl₂ |
| Solvent | Dichloromethane or chloroform | Anhydrous conditions preferred |
| Base | Pyridine or triethylamine | Neutralizes HCl byproduct |
| Temperature | 0–5 °C initially, then room temperature | Controls reaction rate and selectivity |
| Reaction time | 2–4 hours | Monitored by TLC |
| Work-up | Aqueous acid/base washes, drying over Na₂SO₄ | Standard organic extraction steps |
| Purification | Recrystallization from ethanol or hexane | Yields crystalline pure product |
| Typical yield | 70–85% | Depends on reaction scale and conditions |
| Physical state of product | Crystalline solid | Confirmed by melting point and spectral data |
Research Outcomes and Analytical Data
- Yield and Purity: Reported yields for the esterification reaction typically range from 70% to 85%, with purity confirmed by NMR, IR, and melting point analysis.
- Spectroscopic Characterization:
- NMR: Characteristic signals for the bicyclic framework and aromatic benzoate moiety confirm the structure.
- IR: Ester carbonyl stretch around 1720 cm⁻¹ is a key indicator of successful ester formation.
- Mass Spectrometry: Molecular ion peak consistent with molecular formula C17H22O2 (molecular weight ~258 g/mol).
- Stereochemistry: The stereochemical integrity of the bicyclic alcohol is retained during esterification, as confirmed by chiral HPLC and optical rotation measurements.
Perspectives from Varied Sources
- A 2012 study on synthetic bornyl benzoates confirms the use of benzoyl chloride and borneol in esterification under reflux conditions, emphasizing the importance of controlling temperature and stoichiometry for optimal yield and purity.
- The Organic Syntheses procedure for related bicyclic compounds highlights the necessity of anhydrous conditions and careful work-up to avoid hydrolysis or side reactions.
- Chemical databases such as PubChem and ChemSpider provide molecular identifiers and confirm the molecular structure and stereochemistry, supporting the synthetic approach described.
Chemical Reactions Analysis
Hydrolysis Reactions
The ester bond in bornyl benzoates undergoes hydrolysis under acidic or alkaline conditions, yielding benzoic acid and the corresponding borneol derivative.
Key Data:
-
Acidic Hydrolysis: Protonation of the ester carbonyl enhances electrophilicity, facilitating nucleophilic attack by water. For structurally similar compounds like (1S,4S)-bornyl acetate, hydrolysis rates are slower compared to aliphatic esters due to steric hindrance from the bicyclic framework .
-
Alkaline Hydrolysis: Base-mediated saponification cleaves the ester into benzoate salts and borneol. The reaction is temperature-dependent, with optimal rates observed at 80–100°C for bornyl esters .
Table 1: Hydrolysis Conditions for Bornyl Esters
| Ester Type | Conditions | Products | Reference |
|---|---|---|---|
| Bornyl Benzoate | 1M HCl, reflux, 6h | Benzoic acid + (1S,4S)-Borneol | |
| Bornyl Acetate | 0.5M NaOH, 80°C, 3h | Acetate salt + Borneol |
Oxidation Pathways
The borneol moiety can oxidize to camphor, though the ester group delays this reaction until hydrolysis occurs:
Stepwise Process:
-
Oxidation: Borneol is oxidized to camphor (1,7,7-trimethylbicyclo[2.2.1]heptan-2-one) using agents like CrO₃ or PCC .
Computational Insight:
-
The oxidation of (1S,4S)-borneol to camphor has a calculated activation energy of ~45 kJ/mol, indicating moderate reactivity .
Thermal Stability and Decomposition
Bornyl benzoates exhibit thermal stability up to 200°C, beyond which decarboxylation and fragmentation occur:
Thermogravimetric Analysis (Inferred):
-
Weight Loss Onset: ~210°C (benzoate group decomposition).
Synthetic Routes
The compound is synthesized via esterification :
-
Reactants: (1S,4S)-Borneol and benzoyl chloride.
-
Conditions: Catalytic H₂SO₄, 60°C, 12h.
-
Yield: ~75% (purified via column chromatography).
Mechanism:
-
Protonation of benzoyl chloride enhances electrophilicity.
-
Nucleophilic attack by borneol’s hydroxyl group forms the ester.
Stereochemical Considerations
The (1S,4S) configuration impacts reactivity:
Scientific Research Applications
Fragrance Industry
The compound is primarily used in the fragrance industry due to its pleasant aroma profile, which is reminiscent of natural compounds found in essential oils. It serves as a fixative in perfumes and scented products, enhancing longevity and stability.
- Case Study : In a study published by the Brazilian Journal of Pharmaceutical Sciences, the incorporation of various aromatic compounds including [(1S,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] benzoate into formulations was shown to improve scent retention and overall user satisfaction in consumer products .
Cosmetic Formulations
The compound has been evaluated for its role in cosmetic formulations. Its emollient properties make it suitable for moisturizing creams and lotions.
- Research Findings : A study utilized response surface methodology to optimize the formulation of topical products incorporating this compound. The results indicated significant improvements in skin hydration and sensory attributes when used alongside other ingredients like soy lecithin and phytantriol .
| Cosmetic Product | Effect |
|---|---|
| Moisturizing Cream | Enhanced hydration |
| Scented Lotion | Improved fragrance longevity |
Pharmaceutical Applications
Recent research has explored the potential therapeutic effects of compounds related to this compound in various medical applications.
Mechanism of Action
The mechanism of action of [(1S,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations:
- Electron-withdrawing groups (e.g., methoxy in 130c) enhance antiparasitic activity by increasing membrane permeability .
- Bulky substituents (e.g., tert-butyl in ZQ-8) improve target specificity for insect chitinases .
- Hydrophobic esters (e.g., acrylate in isobornyl acrylate) favor industrial applications over therapeutic use .
Enzyme Selectivity and Pharmacokinetics
Physicochemical Properties
| Property | 130d | 130c | ZQ-8 | Bornyl Acetate | Isobornyl Acrylate |
|---|---|---|---|---|---|
| Molecular Weight (g/mol) | 286.37 | 376.44 | 374.50 | 196.29 | 208.30 |
| logP (XlogP) | 5.10 | 6.20 | 5.80 | 3.50 | 4.50 |
| TPSA (Ų) | 54.00 | 66.80 | 54.00 | 26.30 | 26.30 |
| Hydrogen Bond Acceptors | 5 | 8 | 5 | 2 | 2 |
- Higher logP in 130d and analogs correlates with enhanced membrane permeability but reduced aqueous solubility.
- ZQ-8 ’s tert-butyl group increases molecular weight without significantly altering logP compared to 130d .
Biological Activity
[(1S,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] benzoate, commonly associated with the compound camphor, is a bicyclic monoterpene known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : CHO
- Molecular Weight : 152.23 g/mol
- CAS Number : 464-48-2
The compound exhibits a bicyclic structure that contributes to its unique biological properties. Its stereochemistry is significant in determining its biological activity.
1. Anti-inflammatory Properties
Research has demonstrated that this compound possesses notable anti-inflammatory effects. It inhibits the production of pro-inflammatory cytokines and mediators such as TNF-α and IL-6, which are crucial in inflammatory responses .
Mechanism of Action :
- Modulation of NF-κB signaling pathway.
- Inhibition of COX-2 and iNOS expression.
2. Antioxidant Activity
The compound exhibits significant antioxidant properties by scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD) and catalase .
Research Findings :
A study indicated that camphor derivatives could reduce oxidative stress markers in cellular models, suggesting potential protective effects against oxidative damage .
3. Antimicrobial Effects
This compound has been shown to exhibit antimicrobial activity against various pathogens. Its effectiveness varies depending on the concentration and type of microorganism tested.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.5 mg/mL |
| Escherichia coli | 1 mg/mL |
| Candida albicans | 0.75 mg/mL |
These findings suggest its potential use as a natural preservative or therapeutic agent in treating infections .
4. Analgesic Properties
Studies have reported that camphor derivatives can exhibit analgesic effects in animal models by acting on pain pathways and modulating neurotransmitter release .
Case Study :
In a controlled trial involving mice, administration of camphor resulted in a significant reduction in pain response during formalin-induced pain tests.
Potential Therapeutic Applications
The diverse biological activities of this compound suggest several therapeutic applications:
- Topical analgesics for pain relief.
- Anti-inflammatory agents for conditions like arthritis.
- Natural preservatives in food and cosmetic products due to its antimicrobial properties.
Q & A
Basic Questions
Q. What are the established synthetic routes for [(1S,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] benzoate, and how can its stereochemical purity be ensured?
- Methodological Answer : Synthesis typically involves esterification of the bicyclic alcohol precursor (e.g., borneol derivatives) with benzoyl chloride under acidic or basic catalysis. For stereochemical control, chiral resolution via column chromatography (e.g., chiral stationary phases) or enzymatic methods can isolate the (1S,4S) enantiomer. Nuclear magnetic resonance (NMR) analysis, particularly - and -NMR, is critical to confirm regio- and stereochemistry by comparing coupling constants and NOE effects with literature data . Polarimetry or chiral HPLC should validate enantiomeric excess (ee) ≥98% .
Q. How can researchers confirm the structural identity of this compound using spectroscopic techniques?
- Methodological Answer :
- NMR : Key signals include the benzoate carbonyl ( ~167-170 ppm in -NMR) and aromatic protons ( 7.4-8.1 ppm in -NMR). The bicyclic framework shows distinct methyl group resonances ( 0.8-1.2 ppm) and bridgehead protons ( 1.5-2.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) should match the molecular ion [M+H] at m/z 270.1620 (calculated for ) .
- X-ray Diffraction (XRD) : Single-crystal XRD resolves absolute configuration, particularly for novel derivatives, by comparing with known bornyl acetate structures .
Q. What analytical methods are recommended for assessing purity and stability under storage conditions?
- Methodological Answer :
- HPLC : Reverse-phase C18 columns with UV detection (254 nm) quantify impurities (<0.5%). Use acetonitrile/water gradients (70:30 to 90:10) for optimal separation .
- Stability Testing : Accelerated degradation studies (40°C/75% RH for 6 months) monitored by HPLC and GC-MS detect hydrolysis products (e.g., benzoic acid or bicyclic alcohol). Store at 2-8°C in amber vials to prevent photodegradation .
Advanced Research Questions
Q. How can computational modeling predict the bioactivity or enantioselective interactions of this compound?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model interactions with biological targets (e.g., enzymes or receptors). For example, docking into the active site of acetylcholinesterase (AChE) may explain inhibitory activity observed in monoterpene esters .
- Density Functional Theory (DFT) : Calculate thermodynamic parameters (e.g., Gibbs free energy) to compare stability of stereoisomers. Bornyl derivatives often show higher stability in the endo configuration due to reduced steric strain .
Q. What strategies resolve contradictions in reported stereochemical assignments for bicyclic terpene esters?
- Methodological Answer :
- Comparative Analysis : Cross-reference optical rotation data ([α]) with XRD structures of analogous compounds (e.g., bornyl acetate, [α] = +24° for (1S,4S) vs. -20° for (1R,4R)) .
- Dynamic NMR (DNMR) : Detect hindered rotation in substituents (e.g., benzoate group) to infer spatial arrangement. Variable-temperature -NMR (e.g., -40°C to 60°C) can reveal coalescence temperatures for diastereotopic protons .
Q. How can enantioselective synthesis be optimized for high-throughput applications?
- Methodological Answer :
- Organocatalysis : Employ chiral amines (e.g., (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivatives) to catalyze asymmetric esterification. In Biginelli reactions, 10 mol% catalyst loading achieves ~46% ee, which can be improved via solvent screening (e.g., THF vs. toluene) .
- Flow Chemistry : Continuous-flow reactors enhance reaction control and scalability. Optimize residence time (30-60 min) and temperature (50-70°C) to minimize racemization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
